N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused tricyclic core, a furan-2-ylmethyl substituent, and a carboxamide group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-13-5-3-7-26-18(13)24-19-16(21(26)28)11-15(17(22)25(19)8-10-29-2)20(27)23-12-14-6-4-9-30-14/h3-7,9,11,22H,8,10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNFDBBIUDSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510762-40-0 | |
| Record name | N-(2-FURYLMETHYL)-2-IMINO-1-(2-METHOXYETHYL)-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the furan-2-ylmethyl precursor, followed by the introduction of the imino group and the triazatricyclo framework. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The provided evidence highlights several compounds with partial structural or functional similarities. Below is a comparative analysis based on available
Structural Analogues in Agrochemicals
a. N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide (furmecyclox)
- Structure : Contains a furan ring and carboxamide group but lacks the tricyclic core of the target compound.
- Application : Used as a fungicide .
b. 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole)
c. N-ethyl-3',4'-dimethoxy-N-methyl-5-(trifluoromethyl)-(1,1-biphenyl)-2-carboxamide (flumetover)
- Structure : Aryl carboxamide with trifluoromethyl and biphenyl groups.
- Application : Pesticide .
- Key Difference : Biphenyl system instead of fused tricyclic core; lacks furan substituents.
Functional Analogues in Medicinal Chemistry
a. (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-[...]triacetate (Compound 16)
- Structure : Highly fluorinated triazole-containing glycoside.
- Application : Antiviral or anticancer agent (inferred from fluorinated motifs) .
- Key Difference : Carbohydrate-based scaffold vs. tricyclic carboxamide.
b. (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Biological Activity
N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Furan Ring : Contributes to the compound's reactivity and biological properties.
- Imino Group : Plays a crucial role in interactions with biological targets.
- Triazatricyclo Framework : Enhances the compound's stability and activity.
The molecular weight of this compound is approximately 433.5 g/mol .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Preparation of the Furan Precursor : The furan ring is formed through cyclization reactions.
- Introduction of the Imino Group : Amination reactions are employed to introduce the imino group.
- Formation of the Triazatricyclo Framework : This step involves several controlled reactions to ensure the integrity of the compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The imino group may inhibit enzyme activity by binding to active sites.
- Receptor Modulation : The furan ring and methoxyethyl side chain can enhance binding affinity to various receptors .
Antimicrobial Activity
Research indicates that compounds similar in structure exhibit significant antimicrobial properties. For instance:
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| F8–B6 | SARS-CoV-2 Mpro | 1.57 | Inhibitor |
| F8–S43 | SARS-CoV-2 Mpro | 10.76 | Inhibitor |
These compounds demonstrated no cytotoxicity in Vero and MDCK cells at concentrations over 100 µM .
Anticancer Activity
Studies have shown that similar triazatricyclic compounds possess anticancer properties by inducing apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds can inhibit cell proliferation by arresting the cell cycle at specific checkpoints.
- Apoptosis Induction : They can trigger programmed cell death through intrinsic and extrinsic pathways .
Case Studies
- SARS-CoV-2 Inhibition : A study identified derivatives of furan-containing compounds that effectively inhibited the main protease (Mpro) of SARS-CoV-2 with promising IC50 values, suggesting potential therapeutic applications against COVID-19 .
- Antibacterial Screening : Another study evaluated similar compounds for antibacterial activity against Staphylococcus aureus and established quantitative structure–activity relationships (QSAR) correlating physicochemical properties with biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
